Ethyl 4-hydroxy-3,5-dimethoxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with ethyl alcohol . The reaction proceeds under acidic conditions, resulting in the formation of ethyl 4-hydroxy-3,5-dimethoxybenzoate .
Molecular Structure Analysis
The molecular structure of Ethyl 4-hydroxy-3,5-dimethoxybenzoate consists of a benzoate ring with two methoxy (OCH₃) groups at positions 3 and 5, and a hydroxy (OH) group at position 4. The ethyl ester group (C₂H₅O-) is attached to the carboxyl group .
Scientific Research Applications
Synthesis of Labelled Compounds
Ethyl 4-hydroxy-3,5-dimethoxybenzoate plays a critical role in the synthesis of specifically labeled compounds. A study by Roth et al. (1982) describes its use in preparing various labeled benzoic acids, which were then converted into 2H-labeled reserpines. This process involved alkylation-hydrolysis sequences using iodomethane-2H3 or dimethyl-2H6-sulfate as a deuterium source, demonstrating the compound's utility in creating isotopically labeled molecules for research purposes (Roth et al., 1982).
Large-Scale Synthesis for Treatment Development
Ethyl 4-hydroxy-3,5-dimethoxybenzoate is also significant in the large-scale synthesis of chemical entities for medical treatments. Kucerovy et al. (1997) reported its use in developing a compound for treating hyperproliferative disorders and cancer. This study showcases the compound's potential in the synthesis of pharmaceutical agents, highlighting its importance in medical research and development (Kucerovy et al., 1997).
Deoxygenation of Resorcylate Esters
In the field of organic chemistry, ethyl 4-hydroxy-3,5-dimethoxybenzoate is utilized in the deoxygenation of resorcylate esters. Bartlett et al. (1983) describe its use in producing various hydroxybenzoates via hydrogenolysis, indicating its role in synthesizing diverse chemical structures (Bartlett et al., 1983).
Development of Anti-Tumor Agents
The compound is instrumental in developing potential anti-tumor agents. Hayakawa et al. (2004) synthesized derivatives of ethyl 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, displaying selective cytotoxicity against tumorigenic cell lines. This research underscores the compound's importance in creating new cancer treatments (Hayakawa et al., 2004).
Isolation and Characterization from Natural Sources
Ethyl 4-hydroxy-3,5-dimethoxybenzoate has also been isolated and characterized from natural sources, as demonstrated by Wang et al. (2011) in their study on Scutellaria barbata. This highlights its presence in various plant species and its potential applications in natural product chemistry and pharmacognosy (Wang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-hydroxy-3,5-dimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-4-16-11(13)7-5-8(14-2)10(12)9(6-7)15-3/h5-6,12H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUVKFZZCHINKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192599 | |
Record name | Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-3,5-dimethoxybenzoate | |
CAS RN |
3943-80-4 | |
Record name | Ethyl syringate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3943-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-dimethoxy-4-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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